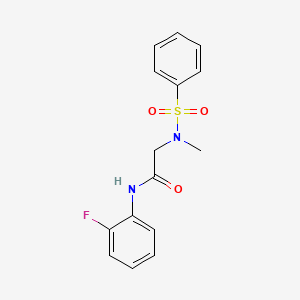

N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a fluorophenyl group, a phenylsulfonyl group, and a methyl group attached to a glycinamide core .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The starting materials could include 2-fluorophenyl compounds, phenylsulfonyl compounds, and methylglycinamide .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of the phenyl rings .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The phenylsulfonyl group is often involved in electrophilic reactions such as halogenation, alkylation, arylation, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it could have different solubility, melting point, boiling point, and stability properties compared to other compounds .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anticancer Agent : Investigations suggest that this compound may interfere with cancer cell growth pathways. Its sulfonyl group could play a role in modulating cellular signaling pathways, making it a candidate for further study in cancer drug development .

Organic Synthesis

- Friedel–Crafts Alkylation : N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can react with various carbon-based nucleophiles, such as 2-naphthol, N,N-dimethylaniline, pyrrole, and antipyrine. These reactions yield Friedel–Crafts alkylation products, which have applications in the synthesis of complex organic molecules .

Sulfonyl Fluoride Chemistry

- Sulfonyl Fluorides : The sulfonyl group in this compound contains a fluorine atom. Sulfonyl fluorides have broad applications in organic synthesis, chemical biology, drug discovery, and materials science. Researchers have used them to introduce sulfonyl moieties selectively into target molecules .

Propiedades

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-18(22(20,21)12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEURNNJZEZEFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)

![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)

![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)

![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)